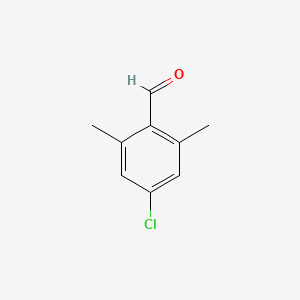

4-Chloro-2,6-dimethylbenzaldehyde

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethylbenzaldehyde is C9H9ClO . It has a molecular weight of 168.62 . The InChI code is 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2,6-dimethylbenzaldehyde are not available, it’s known that aromatic compounds like this one typically undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylbenzaldehyde is a solid substance . It should be stored at a temperature between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Chemical Industries

4-Chloro-2,6-dimethylbenzaldehyde, like its related compounds, is often used as a raw material in various synthesis processes in chemical industries. The compound is primarily involved in the formation of other complex organic compounds. For instance, the synthesis of 3,4-Dimethylbenzaldehyde from o-xylene and CO, under certain conditions, yields a high purity product which is significant in the chemical industry (Wang Wei-guo, 2008). Another study presents an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, emphasizing the enhanced yield and efficient work-up procedure compared to other methods (Yubing Hu et al., 2010).

Role in Pharmaceutical and Perfume Industries

Derivatives of dimethylbenzaldehydes, like 4-Chloro-2,6-dimethylbenzaldehyde, are important feedstock materials for the pharmaceutical and perfume industries. They are commonly produced by the selective oxidation of aromatic methyl groups. The paper by C. Boldron et al. (2005) discusses the bioinspired Cu/neocuproine system to perform the selective para-formylation of mesitol, indicating the significance of such compounds in creating valuable intermediates for drug preparation (C. Boldron et al., 2005).

Analytical and Chromatographic Uses

Compounds like 4-Chloro-2,6-dimethylbenzaldehyde also find applications in analytical chemistry, particularly in chromatographic analyses. For example, a study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column, showing the importance of these compounds in analytical procedures like gas-liquid chromatography (I. Korhonen & J. Knuutinen, 1984).

Environmental and Photolytic Studies

The ultraviolet absorption cross-sections of dimethylbenzaldehydes, including structures similar to 4-Chloro-2,6-dimethylbenzaldehyde, have been studied to understand their photolytic behavior in the troposphere. This kind of research is crucial for understanding the environmental fate of these compounds and their potential effects on atmospheric chemistry (G. El Dib et al., 2008).

Safety and Hazards

4-Chloro-2,6-dimethylbenzaldehyde is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Eigenschaften

IUPAC Name |

4-chloro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCMDLDRVEOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)

![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)

![3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2618578.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)

![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2618592.png)